molecular formula C8H6N2O2S B177550 2-Aminobenzothiazole-6-carboxylic acid CAS No. 93-85-6

2-Aminobenzothiazole-6-carboxylic acid

Cat. No. B177550
CAS RN: 93-85-6
M. Wt: 194.21 g/mol
InChI Key: ZEAKWWWXCZMODH-UHFFFAOYSA-N
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Description

2-Aminobenzothiazole-6-carboxylic acid is a chemical compound with the molecular formula C8H6N2O2S . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

An elegant pathway for the synthesis of 2-Aminobenzothiazole-6-carboxylic acid involves the acylation of 2-amino-6-nitrobenzothiazole by the action of Ac2O in pyridine, reduction of the nitro group in the acylation product by the action of SnCl2 in H2O followed by substitution of the amino group hydrogen atom by acyl, sulfonyl, or carbimide/thiocarbimide groups .


Molecular Structure Analysis

The molecular structure of 2-Aminobenzothiazole-6-carboxylic acid is represented by the InChI code 1S/C8H6N2O2S/c9-8-10-6-4-2-1-3-5(6)11-7(8)12/h1-4H,(H2,9,10)(H,11,12) . The molecular weight of this compound is 194.21 g/mol .


Chemical Reactions Analysis

2-Aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles since NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .


Physical And Chemical Properties Analysis

2-Aminobenzothiazole-6-carboxylic acid is a light brown powder . It has a melting point of 265 ºC and a predicted boiling point of 466.6±37.0 °C . It is very slightly soluble in water but freely soluble in alcohol, chloroform, concentrated acid, and diethyl ether .

Scientific Research Applications

Application Summary

2-Aminobenzothiazole derivatives have been found to exhibit a wide spectrum of biological activity. They have been used in the design of biologically active compounds, particularly in response to the threat of epidemics associated with various viruses .

Methods of Application

The main methods for the preparation of 2-aminobenzothiazole derivatives include both one-pot and multistep synthesis methods . One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent .

Results or Outcomes

Molecules with a benzothiazole moiety have shown a pronounced spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . BTA derivatives also have anthelmintic, antimalarial, fungicidal, insecticidal, and herbicidal effects .

Green Synthesis

Application Summary

2-Aminobenzothiazole derivatives have been used in the context of green synthesis . Green synthesis is a method of synthesizing compounds that reduces the environmental impact by using less harmful reagents or solvents, or by reducing the number of steps in a synthesis .

Methods of Application

One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent . This method is based on a tandem reaction involving activation of the carbonyl group, the Knoevenagel condensation, nucleophilic addition of an azole followed by intramolecular cyclization to obtain products .

Results or Outcomes

The green synthesis method is characterized by high yields of the target products in a relatively short reaction time, and more often proceeds in the absence of a solvent . In most reactions, H2O is used as a nontoxic and widely available solvent which significantly reduces the cost of the process .

Synthesis of Bioactive Derivatives

Application Summary

2-Aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

Methods of Application

A large number of efforts have been made to develop a wide range of methodologies for the synthesis of 2-aminobenzothiazole and its derivatives . These methods often involve the reaction of 2-aminobenzothiazole with various electrophilic reagents .

Results or Outcomes

The versatile and synthetically accessible 2-aminobenzothiazole scaffolds are quite fascinating for multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities . They have gained popularity due to their prominent medicinal importance .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation . It is advised to ensure adequate ventilation, wear personal protective equipment/face protection, avoid contact with skin and eyes, and avoid breathing dust .

Future Directions

In the past few decades, heterocyclic compounds and their derivatives have gained popularity due to their prominent medicinal importance. The versatile and synthetically accessible 2-aminobenzothiazole scaffolds are quite fascinating for multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities .

properties

IUPAC Name

2-amino-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAKWWWXCZMODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4059093
Record name 6-Benzothiazolecarboxylic acid, 2-amino-
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Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Aminobenzothiazole-6-carboxylic acid

CAS RN

93-85-6
Record name 2-Amino-6-benzothiazolecarboxylic acid
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Record name 6-Benzothiazolecarboxylic acid, 2-amino-
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Record name 6-Benzothiazolecarboxylic acid, 2-amino-
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Record name 2-aminobenzothiazole-6-carboxylic acid
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Synthesis routes and methods I

Procedure details

220 parts of the β-acetoxyethyl ester of p-aminobenzoic acid and 333 parts of ammonium thiocyanate are suspended in 1000 parts of acetic acid. The suspension is cooled to 15° C. and then a solution of 176 parts of bromine in 300 parts of acetic acid is gradually added in a period of two hours, without allowing the temperature to exceed 15° C. The mixture is stirred for an hour at 15° C. and then allowed to stand overnight and is subsequently run into 2500 parts of water containing 15 parts of 19° Be hydrochloric acid. Then it is heated to 95° C., filtered at 95° C., and the cooled filtrate is neutralised by the addition of 700 parts of sodium carbonate, filtered again, and the precipitate is washed with 2000 parts of water, drained and dried at 60° C. 215 parts of β-acetoxyethyl ester of 2-amino-benzothiazole-6-carboxylic acid, m.p. 191°-192° C, are thus obtained.
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Be hydrochloric acid
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Synthesis routes and methods II

Procedure details

A solution of 4-aminobenzoic acid (1.37 g, 14 mmol) in AcOH (16 mL) may be added with potassium thiocyanate (3.9 g, 40 mmol) and may be stirred for 15 minutes. A solution of bromine (0.5 mL, 10 mmol) in AcOH (6 mL) may then be added slowly into the reaction mixture in water bath, where the temperature may be maintained at about 25° C. The resulting mixture may be stirred overnight. The mixture may then be filtered, and the pale yellow precipitate may then be further recrystallized with the minimal volume of aqueous hydrochloric acid (6 M). A pale yellow product of formula (2) may be collected with the following characterization: 1H NMR (CD3OD, 500 MHz): δ 4.96 (2H, brs), 7.58 (1H, d, J=8.0 Hz), 8.14 (1H, dd, J=8.5 Hz and 1.5 Hz), 8.47-8.47 (1H, m); 13C NMR (CDCl3): δ 12.1, 23.7, 54.6, 85.0, 85.1, 122.5, 123.9, 127.9, 128.3, 132.7, 151.9, 155.3, 168.0, 178.7.
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1.37 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Aminobenzothiazole-6-carboxylic acid
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Reactant of Route 6
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2-Aminobenzothiazole-6-carboxylic acid

Citations

For This Compound
35
Citations
AA Chavan, NR Pai - Arkivoc, 2007 - arkat-usa.org
… The condensation of 2-aminobenzothiazole-6-carboxylic acid (1) with chloroacetyl chloride … 2-Aminobenzothiazole-6-carboxylic acid (1) is prepared in quantitative yield according to a …
Number of citations: 78 www.arkat-usa.org
AA Chavan, NR Pai - Molecules, 2007 - mdpi.com
… from 2-aminobenzothiazole-6-carboxylic acid, followed by their antimicrobial screening. … 2-Aminobenzothiazole-6-carboxylic acid (1) was prepared in quantitative yield according to a …
Number of citations: 184 www.mdpi.com
KK Zhang, X Fang, HY Yu, H Ke… - … Section E: Structure …, 2010 - scripts.iucr.org
… For the preparation of the 2-aminobenzothiazole-6-carboxylic acid ligand, see: Das et al. (2003 [Das, J., Lin, J., Moquin, RV, Shen, Z., Spergel, SH, Wityak, J., Doweyko, AM…
Number of citations: 3 scripts.iucr.org
HY Yu, X Fang, KK Zhang, MJ Lin, D Gao, MD Huang… - …, 2013 - pubs.rsc.org
… Herein, we report two novel coordination networks (1 and 2) based on 2-aminobenzothiazole-6-carboxylic acid (ABTC, Scheme 1) under the hydrothermal synthesis method. As …
Number of citations: 8 pubs.rsc.org
F Hao, X Wang, M Mohammadnia - Polycyclic Aromatic …, 2022 - Taylor & Francis
… We have synthesized sulfamic acid 2-aminobenzothiazole-6-carboxylic acid functionalized Fe 3 O 4 nanoparticles (SA-ABTCA-Fe 3 O 4 ) as a novel organic–inorganic hybrid …
Number of citations: 3 www.tandfonline.com
S Bondock, W Fadaly, MA Metwally - Journal of Sulfur Chemistry, 2009 - Taylor & Francis
… Condensation of 2-aminobenzothiazole-6-carboxylic acid 2m with chloroacetyl chloride in refluxing chloroform and in the presence of anhydrous K 2 CO 3 gave 2-(2-chloroacetylamino)…
Number of citations: 59 www.tandfonline.com
C Wu, J Wei, K Gao, Y Wang - Bioorganic & medicinal chemistry, 2007 - Elsevier
… As shown in Scheme 1, 2-aminobenzothiazole-6-carboxylic acid (2) was first prepared from 1 based on previously reported procedures. Basic hydrolysis of 2 followed by neutralizing in …
Number of citations: 66 www.sciencedirect.com
K Sagi, K Fujita, M Sugiki, M Takahashi… - Bioorganic & medicinal …, 2005 - Elsevier
… A mixture of 2-aminobenzothiazole-6-carboxylic acid ethyl … hexane to give 2-aminobenzothiazole-6-carboxylic acid HCl (… from the 2-aminobenzothiazole-6-carboxylic acid HCl and 2b …
Number of citations: 29 www.sciencedirect.com
BM Mistry, HS Shin, YS Keum… - Anti-Cancer Agents …, 2017 - ingentaconnect.com
Background: Berberine, a quaternary ammonium salt from the protoberberine group of benzylisoquinoline alkaloids has drawn high attention for its several biological potencies. …
Number of citations: 19 www.ingentaconnect.com
S Huang, Z Liu, SS Tian, M Sandberg… - Bioorganic & medicinal …, 2008 - Elsevier
… Using the chemistry shown in Scheme 3, 2-aminobenzothiazole-6-carboxylic acid ethyl ester (10) was reacted with ethyl isocyanate to generate compound 11, which was saponified to …
Number of citations: 7 www.sciencedirect.com

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